Acid-PEG9-NHS ester

ADC Pharmacokinetics PEGylation

Acid-PEG9-NHS ester (CAS 1895916-27-4) is a monodisperse heterobifunctional PEG linker (9 units) essential for PROTAC library construction and ADC development. Its orthogonal NHS ester and carboxylic acid termini enable sequential, site-specific conjugation—a capability homobifunctional linkers cannot replicate. The PEG9 spacer length falls within the PK-advantaged range (PEG8-PEG12) proven to reduce aggregation and enhance pharmacokinetics compared to shorter PEGs. Systematic studies confirm even single-unit PEG length changes significantly impact degradation efficiency, making precise PEG9 specification critical for reproducible therapeutic development. Choose Acid-PEG9-NHS ester to ensure linker-controlled ternary complex optimization.

Molecular Formula C26H45NO15
Molecular Weight 611.6 g/mol
Cat. No. B605149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG9-NHS ester
SynonymsAcid-PEG9-NHS ester
Molecular FormulaC26H45NO15
Molecular Weight611.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H45NO15/c28-23-1-2-24(29)27(23)42-26(32)4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(30)31/h1-22H2,(H,30,31)
InChIKeyBJOKQEMLFQBOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acid-PEG9-NHS ester: Technical Specifications and CAS 1895916-27-4 for Bioconjugation Procurement


Acid-PEG9-NHS ester (CAS 1895916-27-4) is a heterobifunctional polyethylene glycol (PEG) linker of defined monodisperse length (9 ethylene glycol units), featuring an N-hydroxysuccinimide (NHS) ester at one terminus and a carboxylic acid at the other . This linker is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its hydrophilic PEG spacer enhances aqueous solubility and its orthogonal reactive groups enable sequential, site-specific conjugation . The compound has a molecular formula of C₂₆H₄₅NO₁₅ and a molecular weight of 611.63 g/mol .

Why Acid-PEG9-NHS ester Cannot Be Replaced by Other PEG-NHS or In-Class Linkers


In targeted protein degradation and ADC development, linker length is a critical variable that directly influences ternary complex formation and pharmacokinetics, not a passive tether [1]. Systematic studies have demonstrated that altering PEG chain length by even one unit can significantly change degradation efficiency, and ADCs with longer PEG linkers (e.g., PEG8, PEG12) show superior pharmacokinetic profiles compared to those with PEG4 or no PEG [2][3]. Furthermore, the heterobifunctional nature of Acid-PEG9-NHS ester is essential for sequential conjugation workflows that cannot be replicated by homobifunctional linkers like Bis-PEG9-NHS ester [4]. Therefore, simple substitution with a PEG8, PEG12, or homobifunctional analog without empirical validation will likely compromise experimental outcomes and therapeutic development trajectories.

Quantitative Differentiation of Acid-PEG9-NHS ester for Scientific Selection


PEG9 Spacer Delivers Optimized Pharmacokinetic Profile vs. Shorter PEG Linkers in ADCs

In a comparative study of DAR8-ADCs using pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12), ADCs with PEG8 and PEG12 linkers demonstrated significantly improved pharmacokinetic (PK) profiles over PEG4 and non-PEGylated controls. Specifically, PEG8 and PEG12 ADCs showed enhanced plasma exposure and lower clearance [1]. This class-level inference supports the selection of longer PEG linkers, such as the 9-unit PEG9, to achieve favorable in vivo characteristics compared to shorter chain analogs (e.g., PEG4, PEG6).

ADC Pharmacokinetics PEGylation

PEG9 Linker Reduces ADC Aggregation vs. Shorter PEG Analogs

Hydrophobicity-induced aggregation is a major challenge for high-DAR ADCs. A comparative stability study of DAR8-ADCs formulated with pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12) revealed that aggregate content decreases as PEG chain length increases [1]. While direct data for PEG9 is not provided, this trend indicates that the 9-unit PEG9 linker is expected to confer lower aggregation propensity than shorter PEG4 or PEG6 analogs.

ADC Aggregation Stability

Heterobifunctionality Enables Sequential Conjugation vs. Homobifunctional Linkers

Acid-PEG9-NHS ester possesses two distinct reactive groups: an NHS ester and a carboxylic acid . In contrast, homobifunctional linkers like Bis-PEG9-NHS ester (CAS 1008402-79-6) contain two identical NHS ester groups, which react with primary amines to form crosslinks but cannot perform orthogonal, stepwise conjugation [1]. This heterobifunctionality is essential for PROTAC synthesis, where a ligand for the E3 ligase is first attached via the carboxylic acid, followed by the target protein ligand via the NHS ester [2].

Bioconjugation PROTAC Heterobifunctional

Defined 9-Unit PEG Spacer Provides Solubility and Reach Balance vs. Alkyl Linkers

In PROTAC design, PEG linkers are often preferred over alkyl chains due to their superior aqueous solubility and flexibility, which facilitates ternary complex formation [1]. A systematic analysis of PROTAC linkers noted that analogs with PEG linkers showed distinct degradation profiles compared to alkyl linkers of similar length; for example, for MDM2 degraders, compounds with three PEG units demonstrated the best antitumor activity, while for others, longer alkyl chains were more effective [2]. This underscores that linker composition (PEG vs. alkyl) is a critical variable, and the 9-unit PEG9 linker offers a defined, hydrophilic spacer arm that is less prone to non-specific hydrophobic interactions than comparable alkyl chains.

PROTAC Linker Optimization Solubility

NHS Ester Chemistry Provides Superior Amine Conjugation Efficiency vs. Alternative Chemistries

NHS ester chemistry is a gold standard for amine bioconjugation due to its high reaction efficiency under mild aqueous conditions (pH 7-9) and formation of stable amide bonds . Compared to other amine-reactive chemistries like isothiocyanates or carbodiimides, NHS esters offer an optimal balance of reaction speed, selectivity, and product stability . Acid-PEG9-NHS ester leverages this well-characterized chemistry, providing predictable and reliable conjugation outcomes.

Bioconjugation NHS Ester Amine-Reactive

Optimal Use Cases for Acid-PEG9-NHS ester Based on Quantitative Differentiation


PROTAC Library Synthesis and Linker Optimization

Acid-PEG9-NHS ester is ideally suited for constructing PROTAC libraries where linker length is a critical variable for optimizing ternary complex formation and degradation efficiency. Its heterobifunctional design allows for the sequential attachment of an E3 ligase ligand (via the carboxylic acid) and a target protein ligand (via the NHS ester), enabling rapid generation of diverse analogs [1].

High-DAR Antibody-Drug Conjugate (ADC) Development

For ADC programs aiming for high drug-to-antibody ratios (e.g., DAR8) while maintaining favorable pharmacokinetics and low aggregation, the 9-unit PEG9 linker provides a balance of hydrophilicity and spacer length. Class-level evidence indicates that PEG8 and PEG12 linkers confer superior PK and reduced aggregation compared to shorter PEGs; PEG9 falls within this advantageous range [2].

Stepwise, Orthogonal Bioconjugation of Peptides and Proteins

In applications requiring the attachment of two distinct moieties to a single molecule (e.g., a fluorophore and a targeting ligand), Acid-PEG9-NHS ester's heterobifunctional architecture enables a clean, two-step conjugation process without cross-reactivity or homodimerization, a capability not offered by homobifunctional NHS linkers [3].

PEGylation to Enhance Solubility and Reduce Aggregation of Hydrophobic Payloads

The hydrophilic PEG9 spacer significantly increases the aqueous solubility of conjugated payloads, such as hydrophobic cytotoxic drugs or fluorescent dyes, and reduces aggregation propensity. This property is supported by class-level data showing decreasing aggregate content with increasing PEG length [2].

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